molecular formula C14H18N2O3 B590449 (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile CAS No. 1799287-60-7

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile

Katalognummer: B590449
CAS-Nummer: 1799287-60-7
Molekulargewicht: 262.309
InChI-Schlüssel: LUQKUWKZQCJJLE-UEWDXFNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile is an organic compound with a complex structure that includes a hydroxy group, a benzyloxycarbonyl group, an amino group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent it from reacting in subsequent steps.

    Formation of the nitrile group: The nitrile group is introduced through a reaction with a suitable nitrile precursor.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.

    Deprotection: The benzyloxycarbonyl group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include acids or bases to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-2-Hydroxy-3-aminohexanenitrile: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less selective in its interactions.

    (3S)-2-Hydroxy-3-[[(methoxy)carbonyl]amino]hexanenitrile: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may affect its reactivity and interactions.

Uniqueness

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile is unique due to the presence of the benzyloxycarbonyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

1799287-60-7

Molekularformel

C14H18N2O3

Molekulargewicht

262.309

IUPAC-Name

benzyl N-[(2S)-1-cyano-1-hydroxypentan-2-yl]carbamate

InChI

InChI=1S/C14H18N2O3/c1-2-6-12(13(17)9-15)16-14(18)19-10-11-7-4-3-5-8-11/h3-5,7-8,12-13,17H,2,6,10H2,1H3,(H,16,18)/t12-,13?/m0/s1

InChI-Schlüssel

LUQKUWKZQCJJLE-UEWDXFNNSA-N

SMILES

CCCC(C(C#N)O)NC(=O)OCC1=CC=CC=C1

Synonyme

(3S)-2-Hydroxy-3-[[(phenylmethoxy)carbonyl]amino]hexanenitrile

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.